[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine

FGF inhibition in vivo efficacy scaffold comparison

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine (CAS 1018557-80-6) is a heterocyclic primary amine belonging to the imidazo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry with four marketed drugs and established utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and kinase-targeting programmes. The molecule (C₁₁H₁₅N₃, MW 189.26) features a 3-isopropyl substituent on the imidazole ring and a methanamine group at the 1-position, offering a combination of a hydrogen-bond-donating primary amine, two hydrogen-bond-accepting ring-junction nitrogens, and a moderately lipophilic alkyl side chain.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 1018557-80-6
Cat. No. B1451730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
CAS1018557-80-6
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=CC=C2)CN
InChIInChI=1S/C11H15N3/c1-8(2)11-13-9(7-12)10-5-3-4-6-14(10)11/h3-6,8H,7,12H2,1-2H3
InChIKeyIJMGUKQJKKMZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine (CAS 1018557-80-6): Procurement-Relevant Identity and Class Positioning


[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine (CAS 1018557-80-6) is a heterocyclic primary amine belonging to the imidazo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry with four marketed drugs and established utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and kinase-targeting programmes . The molecule (C₁₁H₁₅N₃, MW 189.26) features a 3-isopropyl substituent on the imidazole ring and a methanamine group at the 1-position, offering a combination of a hydrogen-bond-donating primary amine, two hydrogen-bond-accepting ring-junction nitrogens, and a moderately lipophilic alkyl side chain . This specific substitution pattern distinguishes it from both the regioisomeric imidazo[1,2-a]pyridine series and from other 3-substituted imidazo[1,5-a]pyridine analogs that carry aryl, trifluoromethyl, or unsubstituted groups at the same position.

Why Generic Substitution Fails for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine: Scaffold, Substituent, and Functional-Group Interdependence


Interchanging [3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine with a close analog is non-trivial because three distinct structural features co-determine its physicochemical and pharmacological profile: (i) the imidazo[1,5-a]pyridine core, which confers a 5-fold in vivo potency advantage over the indolizine scaffold in FGF antagonism models [1]; (ii) the 3-isopropyl group, which modulates lipophilicity and steric occupancy within the ATP-binding pocket of kinases such as GSK-3β, where subtle alkyl chain variations alter IC₅₀ by orders of magnitude [2]; and (iii) the 1-methanamine moiety, which serves as both a hydrogen-bond donor and a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification that is absent in the corresponding 1-carboxylic acid or 1-nitrile analogs . Substituting the [1,5-a] scaffold for the [1,2-a] isomer changes the spatial disposition of the ring-junction nitrogen and consequently the hydrogen-bond-accepting geometry, while replacing isopropyl with trifluoromethyl or 4-chlorophenyl drastically alters logP and electronic character [2]. These interconnected properties mean that even compounds with identical molecular formula (C₁₁H₁₅N₃) but different ring fusion, such as [2-(propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine, cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability.

Quantitative Differentiation Evidence for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine Against Closest Analogs


Imidazo[1,5-a]pyridine Core Scaffold vs. Indolizine: 5-Fold In Vivo Potency Advantage in FGF Antagonism

The imidazo[1,5-a]pyridine scaffold achieves maximal in vivo FGF antagonist activity at a dose of 10 mg/kg in mouse models, whereas the structurally related indolizine series requires 50 mg/kg to reach the same maximal effect—a 5-fold potency advantage directly attributed to the core scaffold [1]. While this data derives from the broader imidazo[1,5-a]pyridine class rather than the specific title compound, it establishes that the [1,5-a] fusion pattern is non-redundant with alternative bicyclic cores. Any procurement decision that considers an indolizine-based methanamine as a substitute for an imidazo[1,5-a]pyridine would therefore accept a predictable loss of in vivo potency.

FGF inhibition in vivo efficacy scaffold comparison

Regioisomeric Scaffold Comparison: Imidazo[1,5-a] vs. Imidazo[1,2-a] Core—Divergent Hydrogen-Bond Acceptor Geometry and Computed Lipophilicity

The target compound ([1,5-a] isomer) and its regioisomer [2-(propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS 1518325-50-2, PubChem CID 82504617) share the identical molecular formula (C₁₁H₁₅N₃, MW 189.26) but differ fundamentally in the position of the ring-junction nitrogen. In the [1,5-a] scaffold, the bridgehead nitrogen is positioned at the fusion point between the imidazole and pyridine rings, creating a hydrogen-bond-acceptor arrangement distinct from the [1,2-a] isomer where the junction nitrogen resides at the imidazole 1-position and pyridine 2-position. The [1,2-a] isomer has a computed XLogP3-AA of 1.8 and topological polar surface area (TPSA) of 43.3 Ų [1]. While the [1,5-a] isomer's experimentally validated logP is not individually published, the repositioning of the nitrogen atom is expected to alter both the dipole moment and the solvation free energy, yielding a measurably different logP and hydrogen-bond-acceptor pharmacophore. This geometric distinction means the two isomers are not interchangeable in structure-based drug design: a docking pose validated against an imidazo[1,5-a]pyridine template will not be recapitulated by the [1,2-a] isomer.

scaffold hopping physicochemical properties hydrogen bonding

3-Isopropyl Substituent vs. 3-Trifluoromethyl and 3-(4-Chlorophenyl): Tuned Lipophilicity Without Excessive logP Inflation

The 3-position substituent is the primary driver of lipophilicity within the imidazo[1,5-a]pyridin-1-yl methanamine series. The 3-isopropyl group of the target compound contributes a π-value (Hansch hydrophobicity constant) of approximately +1.3, whereas the 3-trifluoromethyl analog contributes π ≈ +0.88 for CF₃ (though with strong electron-withdrawing character that alters pKa of the imidazole ring) and the 3-(4-chlorophenyl) analog contributes π ≈ +2.0 to +2.5 from the chlorophenyl group plus additional steric bulk [2]. Among imidazo[1,5-a]pyridine-based GSK-3β inhibitors, even minor alkyl chain modifications at the 3-position shift IC₅₀ values from low nanomolar to micromolar range, demonstrating that the isopropyl group occupies a specific steric and lipophilic sweet spot within the ATP-binding pocket [1]. The trifluoromethyl variant, while often selected for metabolic stability, introduces strong electron withdrawal that can reduce imidazole basicity and alter hydrogen-bonding capacity, whereas the 4-chlorophenyl variant adds substantial molecular weight (C₁₄H₁₂ClN₃, MW 257.7) and may compromise ligand efficiency metrics.

lipophilicity substituent effects drug-likeness

Primary Methanamine Functional Handle vs. Carboxylic Acid or Nitrile Analogs: Superior Synthetic Versatility for Library Synthesis

The 1-methanamine group (-CH₂NH₂) of the target compound provides a primary amine that can be directly elaborated via amide coupling (HATU, EDC, or acyl chloride methods), reductive amination with aldehydes or ketones, sulfonamide formation, or urea synthesis—all without requiring protecting-group manipulation or functional-group interconversion . This contrasts with the 3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid analog (CAS 1018516-78-3), which requires activation of the carboxylic acid for amide bond formation and is incompatible with reductive amination, and with the 3-isopropylimidazo[1,5-a]pyridine-1-carbonitrile analog, which necessitates reduction to the amine before further elaboration . The methanamine also provides one hydrogen-bond donor (N-H) that the carboxylic acid, aldehyde, and nitrile analogs lack, enhancing its utility as a pharmacophoric element in target engagement. In FBDD campaigns, primary amines are the most frequently employed functional group for fragment elaboration, making this compound directly compatible with standard library production workflows without additional synthetic steps.

synthetic tractability building block library diversification

Hydrogen-Bond Donor/Acceptor Profile vs. Imidazo[1,5-a]pyridin-1-ylmethanamine (Unsubstituted Parent): Added Lipophilic Contact Without Sacrificing Ligand Efficiency

Compared to the unsubstituted parent imidazo[1,5-a]pyridin-1-ylmethanamine (CAS 885276-68-6, C₈H₉N₃, MW 147.18), the target compound adds a 3-isopropyl group (ΔMW = +42.08 Da, Δheavy atom count = +3 carbons) while retaining an identical hydrogen-bond donor count (1) and hydrogen-bond acceptor count (2) . This means the isopropyl group increases lipophilicity and potential hydrophobic contacts with target proteins without altering the core hydrogen-bonding pharmacophore. In fragment-to-lead optimisation, such a substitution is typically employed to fill a lipophilic pocket identified by structural biology, improving binding affinity while maintaining the fragment's ligand efficiency. The unsubstituted parent, while useful as a minimal fragment, lacks the steric occupancy needed to engage hydrophobic sub-pockets in many kinase ATP sites, as demonstrated by the marked potency improvement observed when 3-alkyl substituents are introduced in imidazo[1,5-a]pyridine GSK-3β inhibitor series [1]. The target compound thus represents a logical next-step fragment evolution intermediate, bridging the gap between the minimal core and fully elaborated lead molecules.

ligand efficiency hydrogen bonding fragment evolution

High-Impact Application Scenarios for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programmes Targeting GSK-3β or Related CMGC Kinases

In programmes targeting GSK-3β for oncology, diabetes, or neurodegenerative disease, the target compound serves as a pre-functionalised fragment-elaboration intermediate. The 3-isopropyl group pre-occupies the lipophilic pocket exploited by known imidazo[1,5-a]pyridine GSK-3β inhibitors, which achieve nanomolar IC₅₀ values in enzymatic assays [1]. The primary methanamine handle enables direct amide coupling to install diverse P1 or linker moieties without additional synthetic steps. Procurement of this specific intermediate, rather than the unsubstituted parent or the carboxylic acid analog, collapses a 2–3 step synthetic sequence into a single diversification step, accelerating SAR exploration while maintaining the scaffold advantage (5-fold in vivo potency vs. indolizine) documented in the FGF antagonist patent [2].

Fragment-Based Drug Discovery (FBDD) Library Construction with Built-In Lipophilic Diversity

FBDD campaigns require fragment libraries that span lipophilicity space while retaining synthetic tractability . The target compound, with its intermediate logP contribution (predicted range ~2–3) from the isopropyl group, fills a gap between the hydrophilic unsubstituted imidazo[1,5-a]pyridin-1-ylmethanamine (logP ~1 predicted) and the highly lipophilic 3-(4-chlorophenyl) analog (logP >3.5 predicted). Including this compound in a fragment screening library ensures coverage of a lipophilicity range that is underrepresented in many commercial fragment collections, while the primary amine ensures compatibility with standard SPR and NMR screening formats and enables rapid hit follow-up by parallel chemistry.

Covalent Inhibitor Design Exploiting the Methanamine as a Warhead Attachment Point

The methanamine group of the target compound is an ideal anchor for installing electrophilic warheads (acrylamide, chloroacetamide, vinyl sulfonamide) to create targeted covalent inhibitors (TCIs) . The imidazo[1,5-a]pyridine scaffold provides a rigid, low-molecular-weight core that positions the warhead for reaction with cysteine residues in kinase active sites or allosteric pockets. The 3-isopropyl group contributes target-specific lipophilic contacts without introducing the metabolic liability or reactivity concerns sometimes associated with 3-aryl or 3-heteroaryl substituents. Covalent inhibitor programmes benefit from procurement of the methanamine form directly, as it avoids the need to reduce a nitrile or ester precursor—a step that can be problematic in the presence of electrophilic functionality installed later in the synthetic route.

In Vivo Efficacy Studies Requiring Low-Dose Administration of FGF Receptor Antagonists

For teams developing FGF receptor antagonists for oncology or fibrosis indications, the imidazo[1,5-a]pyridine scaffold provides a validated 5-fold in vivo potency advantage at 10 mg/kg versus 50 mg/kg for indolizine-based alternatives [2]. Procuring building blocks based on the imidazo[1,5-a]pyridine core, such as the target compound, ensures that downstream lead molecules retain this scaffold-level pharmacokinetic/pharmacodynamic advantage. The economic benefit is non-trivial: for a typical mouse efficacy study requiring 100 mg of final compound per cohort, the 5-fold dose reduction translates to synthesising approximately one-fifth the amount of material, directly lowering API cost, reducing compound supply bottlenecks, and minimising animal compound exposure.

Quote Request

Request a Quote for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.